3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid
Description
3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid is a thiophene-based heterocyclic compound featuring:
- A thiophene ring substituted with an amino group at position 3 and a carboxylic acid at position 2.
- A 3,4-dimethoxyphenyl group at position 5, contributing to its electronic and steric properties.
Properties
CAS No. |
649757-54-0 |
|---|---|
Molecular Formula |
C13H13NO4S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO4S/c1-17-9-4-3-7(5-10(9)18-2)11-6-8(14)12(19-11)13(15)16/h3-6H,14H2,1-2H3,(H,15,16) |
InChI Key |
DRQYEJNBRKOGNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(S2)C(=O)O)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of organic semiconductors and other electronic materials
Mechanism of Action
The mechanism of action of 3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Lipophilicity and Bioactivity
Key Findings:
- Lipophilicity (clogP): The 3,4-dimethoxyphenyl group balances moderate lipophilicity (~2.8), enhancing membrane permeability without excessive hydrophobicity . tert-Butyl substituents (clogP ~4.5) drastically increase lipophilicity, which may reduce aqueous solubility and bioavailability .
Antiproliferative Activity:
- Thiophene derivatives generally show stronger activity than furan analogs due to higher clogP and electronic interactions .
- Chlorophenyl derivatives (e.g., CAS 187949-86-6) exhibit potent activity (lower LD50), likely due to enhanced electrophilicity and target binding .
- The 3,4-dimethoxyphenyl group may confer selectivity via hydrogen bonding with polar residues in target proteins, though specific LD50 data are lacking.
Toxicity:
Key Insights:
- Suzuki-Miyaura Coupling: Efficient for introducing aryl groups (e.g., 3,4-dimethoxyphenyl) to the thiophene core .
- Sandmeyer Reaction: Useful for halogenation (e.g., bromine introduction) to enable further functionalization .
- Amination: Critical for adding the amino group, often achieved via nitro reduction or direct substitution .
Physicochemical and Pharmacokinetic Properties
- Solubility: The carboxylic acid group in 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid improves aqueous solubility compared to ester derivatives (e.g., ethyl esters in ).
- Crystal Packing: Planar thiophene cores (as seen in ) facilitate dense crystal packing, impacting formulation and dissolution rates.
Biological Activity
3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid (CAS No. 649757-54-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C13H13NO4S
- Molecular Weight : 279.31 g/mol
- LogP : 3.29 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 110.02 Ų
Biological Activities
The biological activity of 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid has been studied in various contexts, particularly its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds with thiophene rings exhibit significant anticancer properties. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhances cytotoxic activity against cancer cell lines. For example, in a study involving similar thiophene derivatives, compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer potential .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid | Jurkat | <1.98 | Inhibition of Bcl-2 protein interactions |
| Related Thiophene Derivative | HT29 | <1.61 | Disruption of tubulin polymerization |
Case Studies and Research Findings
- Cytotoxicity Studies :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
